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Compound of Interest

Compound Name:
4-Chloro-2-methoxy-5-

methylbenzonitrile

CAS No.: 755027-31-7

Cat. No.: B1391815

Get Quote

An In-depth Technical Guide to the NMR Analysis of 4-Chloro-2-methoxy-5-
methylbenzonitrile

Introduction
In the landscape of pharmaceutical and materials science research, the precise structural

elucidation of novel organic compounds is a cornerstone of development. 4-Chloro-2-
methoxy-5-methylbenzonitrile, with the molecular formula C₉H₈ClNO and a molecular weight

of 181.62 g/mol , represents a class of substituted aromatic nitriles that are common

intermediates in organic synthesis.[1] Nuclear Magnetic Resonance (NMR) spectroscopy

stands as the most powerful and definitive non-destructive technique for determining the

molecular structure of such compounds in solution.[2][3]

This guide provides a comprehensive technical analysis of 4-chloro-2-methoxy-5-
methylbenzonitrile using one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC)

NMR techniques. As a self-validating system, this document will not only present predicted
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spectral data but also explain the underlying principles and experimental causality, empowering

researchers to confidently assign the structure of this and related molecules.

Figure 1: Structure of 4-chloro-2-methoxy-5-methylbenzonitrile with atom numbering.

Part 1: ¹H NMR Spectral Analysis: Predicting the
Signature of Protons
The ¹H NMR spectrum provides foundational information based on the chemical environment,

integration, and spin-spin coupling of protons. For 4-chloro-2-methoxy-5-methylbenzonitrile,

we expect four distinct signals.

Causality of Chemical Shifts and Multiplicity
The chemical shift (δ) of a proton is exquisitely sensitive to the electronic environment. In

substituted benzenes, shifts generally appear between 6.5 and 8.5 ppm, downfield from the

benchmark of benzene (7.3 ppm), due to the ring current effect.[4][5] The specific position is

dictated by the interplay of electron-donating groups (EDGs) and electron-withdrawing groups

(EWGs).

Aromatic Protons (H-3 and H-6):

Substituent Effects: The methoxy group (-OCH₃) at C-2 is a potent electron-donating

group through resonance, increasing electron density (shielding) at the ortho (C-3) and

para (C-6) positions. The methyl group (-CH₃) at C-5 is a weak EDG. Conversely, the

nitrile (-CN) at C-1 and the chloro (-Cl) group at C-4 are electron-withdrawing, decreasing

electron density (deshielding) and shifting signals downfield.

Prediction for H-3: This proton is ortho to the strongly shielding -OCH₃ group. This effect is

dominant, so H-3 is expected to be the most upfield of the aromatic protons.

Prediction for H-6: This proton is influenced by several groups: it is para to the shielding -

OCH₃, ortho to the shielding -CH₃, and ortho to the deshielding -Cl group. The combined

deshielding effect from the adjacent chloro and nitrile groups is expected to outweigh the

shielding effects, placing H-6 downfield relative to H-3.
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Multiplicity: H-3 and H-6 are five bonds apart (para to each other). The coupling constant

over this distance (⁵JHH) is typically 0 Hz. Therefore, both aromatic signals are predicted

to be singlets (s).

Methoxy Protons (-OCH₃): These three protons are equivalent and attached to an oxygen,

which places their signal in the range of 3.5-4.0 ppm. They will appear as a sharp singlet (s)

with an integration of 3H.

Methyl Protons (-CH₃): These three protons are attached to the aromatic ring. Their signal

typically appears around 2.2-2.5 ppm. They will also be a singlet (s) integrating to 3H.

Predicted ¹H NMR Data Summary
Proton Assignment

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-6 ~7.4 - 7.6 Singlet (s) 1H

H-3 ~6.9 - 7.1 Singlet (s) 1H

-OCH₃ ~3.9 - 4.1 Singlet (s) 3H

-CH₃ ~2.3 - 2.5 Singlet (s) 3H

Part 2: ¹³C NMR Spectral Analysis: Mapping the
Carbon Skeleton
The ¹³C NMR spectrum reveals every unique carbon atom in the molecule. Due to the lack of

symmetry in 4-chloro-2-methoxy-5-methylbenzonitrile, all nine carbons are chemically non-

equivalent and should produce nine distinct signals. Aromatic carbons typically resonate in the

110-160 ppm range.[5][6]

Causality of Chemical Shifts
Substituent Effects on Aromatic Carbons:

C-1 (ipso-CN): The carbon attached to the electron-withdrawing nitrile group will be

shielded and appear around 105-115 ppm. The nitrile carbon itself (-CN) will be further

downfield (~118 ppm).
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C-2 (ipso-OCH₃): The oxygen atom strongly deshields the attached carbon, placing its

signal far downfield, typically >155 ppm.

C-3: This carbon is ortho to the -OCH₃ group and is expected to be shielded, appearing

upfield in the aromatic region.

C-4 (ipso-Cl): The carbon bearing the chlorine atom will be deshielded and is expected in

the 130-140 ppm range.

C-5 (ipso-CH₃): The methyl-substituted carbon will be deshielded, appearing around 135-

145 ppm.

C-6: This carbon is influenced by multiple groups, and its precise shift requires more

advanced analysis for definitive assignment.

Aliphatic Carbons: The methoxy (-OCH₃) and methyl (-CH₃) carbons will appear in the

upfield region of the spectrum, typically around 55-60 ppm and 15-20 ppm, respectively.

Predicted ¹³C NMR Data Summary
Carbon Assignment

Predicted Chemical Shift
(δ, ppm)

Carbon Type

C-2 ~158 - 162 Quaternary (C)

C-5 ~138 - 142 Quaternary (C)

C-4 ~133 - 137 Quaternary (C)

C-6 ~130 - 134 CH

-CN ~117 - 119 Quaternary (C)

C-3 ~114 - 118 CH

C-1 ~105 - 110 Quaternary (C)

-OCH₃ ~55 - 60 CH₃

-CH₃ ~18 - 22 CH₃
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Part 3: Advanced 2D NMR for Unambiguous
Structural Verification
While 1D NMR provides a strong foundation, 2D NMR experiments are essential for irrefutable

assignment, especially of the quaternary carbons.[2][7] These experiments reveal through-

bond correlations between nuclei.

HSQC: Direct Proton-Carbon Correlation
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton

signal with the signal of the carbon to which it is directly attached. This is the most reliable way

to assign protonated carbons.

¹H Spectrum
¹³C Spectrum

H-3 Signal
(~7.0 ppm)

HSQC
Experiment

H-6 Signal
(~7.5 ppm)
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Figure 2: HSQC workflow showing direct one-bond (¹JCH) correlations.

Expected HSQC Correlations:

A cross-peak connecting the ¹H signal at ~7.0 ppm to the ¹³C signal at ~116 ppm, confirming

their assignment as H-3 and C-3.
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A cross-peak connecting the ¹H signal at ~7.5 ppm to the ¹³C signal at ~132 ppm, confirming

their assignment as H-6 and C-6.

Correlations for the -OCH₃ and -CH₃ groups, definitively linking their respective proton and

carbon signals.

HMBC: Mapping the Skeleton via Long-Range
Correlations
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to assigning non-

protonated (quaternary) carbons. It detects correlations between protons and carbons that are

two or three bonds away (²JCH and ³JCH).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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